3-Ethyl-2-fluoropentan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-2-fluoropentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16FN/c1-3-6(4-2)7(8)5-9/h6-7H,3-5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSHGRNITPUOLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Ethyl 2 Fluoropentan 1 Amine
Retrosynthetic Analysis and Strategic Precursor Design
The synthesis of 3-ethyl-2-fluoropentan-1-amine, a chiral β-fluoroamine, necessitates a robust retrosynthetic strategy to control the two adjacent stereocenters at C2 and C3. The primary disconnections in a retrosynthetic analysis of the target molecule involve the C-F and C-N bonds, as well as the C-C bonds that form the carbon skeleton.
A logical retrosynthetic approach would disconnect the C-N bond first, leading to a fluorinated carbonyl precursor or a related electrophile. This strategy is advantageous as it allows for the late-stage introduction of the amine functionality, a common tactic in medicinal chemistry. An alternative disconnection of the C-F bond would lead to a corresponding amino alcohol, which could then be subjected to a fluorination reaction. However, fluorination of alcohols can sometimes lead to rearrangements and other side products.
A plausible retrosynthetic pathway is outlined below:
Disconnection 1 (C-N bond): This disconnection points to a 2-fluoro-3-ethylpentanal or a related derivative as a key intermediate. This aldehyde could be synthesized from commercially available starting materials. The subsequent introduction of the amine group could then be achieved through methods like reductive amination.
Disconnection 2 (C-F bond): This approach would start from an amino-alcohol precursor, which would require a stereoselective fluorination step. While challenging, modern fluorination methods make this a viable option.
Disconnection 3 (C-C bond): A disconnection of the ethyl group at the C3 position could lead to a simpler fluorinated aldehyde or imine, to which an ethyl nucleophile could be added.
The choice of precursor is critical and depends on the desired stereochemical outcome. For instance, the use of chiral auxiliaries or catalysts at an early stage can set the stereochemistry of the entire synthetic sequence.
Stereoselective and Enantioselective Synthesis Approaches
Achieving high levels of stereoselectivity is paramount in the synthesis of chiral molecules like this compound. The following subsections detail various strategies to control the formation of the desired stereoisomers.
Asymmetric Fluorination Strategies
Asymmetric fluorination is a powerful tool for the synthesis of chiral organofluorine compounds. These methods can be broadly categorized into nucleophilic and electrophilic fluorination.
Nucleophilic Fluorination: This approach typically involves the ring-opening of a chiral epoxide or aziridine (B145994) with a fluoride (B91410) source. For the synthesis of this compound, a suitable precursor would be a chiral 3-ethyl-1,2-epoxypentane or a corresponding aziridine. The reaction with a fluoride source, such as potassium fluoride in the presence of a phase-transfer catalyst, would yield the desired fluorohydrin or fluoroamine.
Electrophilic Fluorination: In this strategy, a prochiral enolate or enamine derived from a suitable precursor is treated with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI). The stereoselectivity is controlled by a chiral catalyst, which can be a metal complex or an organocatalyst. For example, the enantioselective α-fluorination of 3-ethylpentanal (B3010029) using a chiral amine catalyst could provide the key 2-fluoro-3-ethylpentanal intermediate. nih.gov
Hydrofluorination of Unsaturated Precursors: The asymmetric hydrofluorination of an appropriately substituted alkene could also be envisioned as a route to the target molecule.
A summary of potential asymmetric fluorination strategies is presented in the table below.
| Strategy | Precursor Example | Reagent/Catalyst | Expected Product |
| Nucleophilic Fluorination | Chiral 3-ethyl-1,2-epoxypentane | KF/Phase-transfer catalyst | 3-Ethyl-2-fluoropentan-1-ol |
| Electrophilic Fluorination | 3-Ethylpentanal | NFSI/Chiral amine catalyst | 2-Fluoro-3-ethylpentanal |
| Hydrofluorination | (E/Z)-3-Ethylpent-1-en-1-amine derivative | Chiral transition metal catalyst/HF source | This compound derivative |
Asymmetric Amination Strategies
Asymmetric amination reactions are crucial for the introduction of the chiral amine functionality. Several powerful methods have been developed.
Reductive Amination: This is a widely used method for the synthesis of amines. The asymmetric reductive amination of the key intermediate, 2-fluoro-3-ethylpentanal, with ammonia (B1221849) or a protected amine source, followed by reduction with a suitable reducing agent in the presence of a chiral catalyst, can provide the desired product. Chiral iridium catalysts have shown particular promise in this area. kanto.co.jp
Hydroamination: The direct addition of an N-H bond across a carbon-carbon double bond is a highly atom-economical method. The asymmetric hydroamination of a suitable alkene precursor, such as 3-ethyl-2-fluoropent-1-ene, could be a potential route.
C-H Amination: The direct functionalization of a C-H bond with an amine group is a cutting-edge strategy. A rhodium-catalyzed C-H amination of a precursor containing a directing group could be employed to install the amine functionality at the C1 position.
Mannich Reactions: The asymmetric Mannich reaction between an enolizable ketone or aldehyde, an amine, and another aldehyde can be a powerful tool for constructing β-amino carbonyl compounds, which can be further transformed into the target fluoroamine. A borono-Mannich reaction has been reported for the synthesis of β-fluoroamines. researchgate.net
Chiral Auxiliary and Organocatalytic Methods for Stereocontrol
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. The auxiliary is then removed to yield the enantiomerically enriched product. A well-known example is the use of Evans oxazolidinone auxiliaries.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral amines, phosphoric acids, and other small molecules can effectively catalyze a wide range of transformations with high enantioselectivity. For the synthesis of this compound, an organocatalytic α-fluorination of 3-ethylpentanal could be a key step. nih.gov
| Method | Description | Application Example |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to control stereochemistry. | Acylation of a 3-ethylpentanoyl derivative attached to an Evans auxiliary, followed by fluorination and amination. |
| Organocatalysis | A small chiral organic molecule catalyzes the reaction. | Enantioselective α-fluorination of 3-ethylpentanal using a chiral secondary amine catalyst. nih.gov |
Transition Metal-Catalyzed Asymmetric Syntheses
Transition metal catalysis offers a broad spectrum of reactions for asymmetric synthesis.
Rhodium-Catalyzed Allylic Amination: If a suitable allylic precursor could be synthesized, a rhodium-catalyzed asymmetric allylic amination would be a powerful method for introducing the amine functionality with high stereocontrol.
C-H Functionalization: As mentioned earlier, transition metal-catalyzed C-H functionalization is a rapidly developing field. Catalysts based on rhodium, palladium, or iridium could potentially be used to directly aminate or fluorinate the carbon skeleton of a precursor molecule. A rhodium(I) catalysis protocol has been used for boronic acid additions to form β-fluoroamines. nih.gov
Biocatalytic Approaches
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility.
Engineered ω-Transaminases: ω-Transaminases are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. Engineered ω-transaminases with high activity and stereoselectivity are now commercially available and could be used for the asymmetric synthesis of this compound from the corresponding fluoroketone, 3-ethyl-1-fluoropentan-2-one.
Optimization of Reaction Conditions and Catalyst Systems for Enhanced Selectivity and Yield
The successful synthesis of this compound hinges on the careful optimization of reaction parameters and the selection of an appropriate catalyst system. The primary goals are to maximize the chemical yield and, crucially, to control the stereochemical outcome, achieving high diastereoselectivity (for the syn vs. anti isomers) and enantioselectivity.
Key strategies often involve the asymmetric fluorination of a precursor aldehyde, followed by the introduction of the amine group. One highly diastereoselective protocol involves an organocatalytic α-fluorination of an aldehyde, conversion to an N-sulfinyl aldimine, and subsequent nucleophilic addition. nih.gov This approach allows for precise control over the two adjacent stereocenters.
Catalyst Systems: A variety of catalyst systems have been developed to enhance the efficiency and selectivity of fluorination and amination reactions. These can be broadly categorized into transition metal catalysts and organocatalysts.
Transition Metal Catalysis: Palladium (Pd), Rhodium (Rh), Iron (Fe), and Zirconium (Zr) complexes have proven effective. nih.govnih.govnih.gov For instance, Pd(II)-catalyzed fluorination of C(sp³)–H bonds allows for direct, site-selective fluorine introduction under mild conditions. nih.govresearchgate.net The choice of ligand is critical; for example, using 2-(pyridin-2-yl)isopropylamine (PIP) as a directing group can facilitate the formation of a specific palladacycle intermediate, thereby controlling the stereochemical outcome. researchgate.net Similarly, Rh(I) catalysis can be employed for mild and effective boronic acid additions to fluorinated intermediates. nih.gov
Organocatalysis: Chiral organocatalysts, such as β,β-diaryl serine derivatives, are used for enantioselective fluorination of carbonyl compounds. mdpi.com These catalysts operate by forming chiral intermediates that direct the approach of the fluorinating agent to one face of the substrate, leading to high enantiomeric excess (ee). mdpi.com
Fluorinating and Aminating Agents: The choice of fluorine source is paramount. Electrophilic fluorinating agents like N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used. nih.govmdpi.com NFSI is particularly versatile as it can also serve as an amine source under certain catalytic conditions. nih.govresearchgate.net Nucleophilic fluoride sources, such as silver fluoride (AgF) or HF-based reagents like DMPU-HF, are used in other synthetic strategies, such as the ring-opening of aziridines or desulfurinative fluorination of thiocarbamoyl fluorides. nih.govnih.govacs.orgcore.ac.uk
Reaction Conditions: Optimization of conditions like solvent, temperature, and reagent stoichiometry is essential for maximizing yield and selectivity.
Solvent: The choice of solvent can significantly affect reaction outcomes. Polar aprotic solvents like acetonitrile (B52724) (MeCN), dichloromethane (B109758) (DCM), and dimethylformamide (DMF) are frequently used. nih.govnumberanalytics.com
Temperature: Temperature control is crucial for selectivity. numberanalytics.com While higher temperatures can increase reaction rates, they may also lead to the formation of byproducts. numberanalytics.com Some highly selective reactions are performed at low temperatures (e.g., -80 °C), while others proceed efficiently at room temperature or with moderate heating (e.g., 40-80 °C). mdpi.comcas.cn
The following table summarizes optimized conditions from representative studies on the synthesis of β-fluoroamines, which are applicable to the synthesis of this compound.
| Catalyst System | Fluorine/Amine Source | Key Reaction Conditions | Outcome (Yield/Selectivity) | Reference |
|---|---|---|---|---|
| Rh(I) / (R)-Tol-BINAP | Aryl Boronic Acids | DCE, 80 °C | 65–91% yield, >20:1 dr (syn) | nih.gov |
| β,β-diaryl serine catalyst (10 mol%) | Selectfluor | MeCN, 40 °C, 24 h | Up to 99% yield, 94% ee | mdpi.com |
| FeCl₂ (catalyst), DPPD (ligand) | NFSI | - | Moderate to excellent yields | nih.gov |
| Pd(II) / PIP (directing group) | Selectfluor | Room Temperature, 5-10 min | Site- and diastereoselective | nih.govresearchgate.net |
| None (desulfurinative fluorination) | AgF | MeCN, 50 °C | High yields | acs.org |
Considerations for Preparative Scale-Up in Laboratory Synthesis
Scaling up the synthesis of this compound from milligram-scale research to gram-scale preparative quantities introduces several challenges that must be addressed to maintain efficiency, selectivity, and safety. numberanalytics.comnumberanalytics.com
Key Challenges in Scale-Up:
Maintaining Selectivity: Reaction conditions that provide high stereoselectivity on a small scale may not translate directly to larger batches. numberanalytics.com Temperature gradients across a larger reaction vessel can lead to a decrease in selectivity and the formation of undesired isomers. mit.edu
Heat and Mass Transfer: Fluorination and amination reactions can be highly exothermic. researchgate.net Inadequate heat dissipation on a larger scale can lead to runaway reactions or byproduct formation. Efficient stirring and reactor design are critical to ensure homogenous mixing and temperature control.
Reagent Handling and Stoichiometry: Handling larger quantities of potentially hazardous reagents, such as fluorinating agents or pyrophoric organometallics, requires specialized equipment and procedures. mit.eduresearchgate.net Precise control over reagent addition is necessary to avoid localized high concentrations that can affect selectivity.
Purification: Purification of the final product becomes more challenging at a larger scale. While analytical HPLC can be used for small amounts, preparative HPLC is required for isolating gram quantities. Scaling up chromatography involves optimizing the column diameter, flow rate, and sample load to maintain resolution and achieve efficient separation. lcms.cz The use of columns with identical packing material and length simplifies the transition from analytical to preparative scale. lcms.cz
Reaction Time and Throughput: Long reaction times that are acceptable for discovery chemistry can become a bottleneck in preparative synthesis. cas.cn Optimizing conditions to reduce reaction times without sacrificing yield or purity is a key goal.
Strategies for Successful Scale-Up:
Continuous Flow Chemistry: A significant advancement for overcoming scale-up challenges is the use of continuous flow reactors. numberanalytics.commit.eduresearchgate.net In a flow system, small volumes of reagents are continuously mixed and reacted in a tube or microreactor. This technology offers superior heat and mass transfer, precise control over reaction time and temperature, and improved safety by minimizing the volume of hazardous material present at any given moment. mit.eduresearchgate.net
Telescoping Reactions: Combining multiple synthetic steps into a one-pot or telescoped sequence without isolating intermediates can significantly improve efficiency and reduce waste and handling steps.
Process Analytical Technology (PAT): Implementing in-line monitoring techniques (e.g., IR, NMR) can provide real-time data on reaction progress, allowing for dynamic adjustments to maintain optimal conditions and ensure consistency between batches.
The following table outlines common scale-up challenges and potential solutions for the synthesis of this compound.
| Challenge | Potential Impact | Mitigation Strategy | Reference |
|---|---|---|---|
| Poor Heat Transfer | Reduced selectivity, byproduct formation, safety risk | Use of jacketed reactors, continuous flow systems | mit.eduresearchgate.net |
| Maintaining Stereoselectivity | Lower purity of desired stereoisomer | Precise temperature control, slow reagent addition, flow chemistry | numberanalytics.commit.edu |
| Gas Handling (if applicable) | Inefficient reaction, safety and environmental concerns | Closed systems (autoclaves), flow reactors for gas-liquid reactions | mit.edu |
| Purification and Isolation | Low recovery, product contamination | Develop robust crystallization methods, scale-up of HPLC methods | lcms.cz |
| Extended Reaction Times | Low throughput, process inefficiency | Re-optimization of conditions for speed, use of more active catalysts | cas.cn |
Comprehensive Spectroscopic and Structural Characterization
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic compounds. For 3-Ethyl-2-fluoropentan-1-amine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments is essential for a complete assignment.
Multi-dimensional NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC)
Multi-dimensional NMR experiments are indispensable for mapping the connectivity and spatial relationships between atoms in the molecule. longdom.org
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton couplings within the molecule. Key correlations would be expected between the protons on C1 and C2, C2 and C3, C3 and its attached ethyl group protons, and within the two ethyl groups. Analyzing these cross-peaks helps establish the carbon backbone connectivity. longdom.org
Heteronuclear Single Quantum Coherence (HSQC): Formerly known as HMQC, this experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon chemical shifts based on the already assigned proton spectrum.
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is vital for determining the relative stereochemistry of the two chiral centers (C2 and C3). acdlabs.com NOESY detects correlations between protons that are close in space, regardless of their bonding connectivity. fiveable.me For the syn and anti diastereomers of this compound, different NOE patterns would be observed. For example, in a conformation where the substituents on C2 and C3 are close, a NOE cross-peak between the proton on C2 and the proton on C3 would be expected. The analysis of NOESY spectra, often combined with computational modeling, allows for the determination of the most stable conformations and the relative arrangement of substituents. acs.orgacs.org
Table 1: Predicted ¹H-¹³C HMBC Correlations for this compound
| Proton Position | Expected Carbon Correlations (²JHC, ³JHC) |
| H1 (-CH₂NH₂) | C2, C3 |
| H2 (-CHF-) | C1, C3, C4 |
| H3 (-CH(Et)₂) | C2, C4, C5, C1' (ethyl) |
| H4, H4' (-CH₂CH₃) | C3, C5 |
| H5 (-CH₂CH₃) | C3, C4 |
| H1', H1'' (-CH₂CH₃) | C3, C2' (ethyl) |
| H2' (-CH₂CH₃) | C3, C1' (ethyl) |
Fluorine-19 NMR Analysis for Local Electronic Environment and Fluorine-Hydrogen/Carbon Coupling
¹⁹F NMR is a highly sensitive technique that provides detailed information about the local electronic environment of the fluorine atom. icpms.cz The ¹⁹F chemical shift is highly sensitive to its surroundings.
The fluorine atom will couple with adjacent protons and carbons, providing valuable structural data. alfa-chemistry.com
¹⁹F-¹H Coupling: The fluorine on C2 will exhibit a large geminal coupling (²JHF) with the proton on the same carbon (H2) and vicinal couplings (³JHF) with the protons on C1 and C3. The magnitude of these coupling constants is dependent on the dihedral angle between the F-C2-C3-H bonds, which can provide insight into the molecule's preferred conformation. icpms.cz
¹⁹F-¹³C Coupling: The fluorine atom will show couplings to various carbon atoms. The largest will be the one-bond coupling (¹JCF) to C2. Two-bond (²JCF to C1 and C3) and three-bond (³JCF to C4) couplings are also expected to be observed and are useful for confirming assignments. nih.gov
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹⁹F | -170 to -200 | ddd (doublet of doublet of doublets) | ²JHF ≈ 45-50 Hz, ³JHF ≈ 15-30 Hz |
| ¹H (H2) | 4.5 - 5.0 | dm (doublet of multiplets) | ²JHF ≈ 45-50 Hz |
| ¹³C (C2) | 88 - 95 | d (doublet) | ¹JCF ≈ 165-180 Hz |
| ¹³C (C1) | ~45 | d (doublet) | ²JCF ≈ 20-25 Hz |
| ¹³C (C3) | ~40 | d (doublet) | ²JCF ≈ 18-23 Hz |
High-Resolution Mass Spectrometry for Precise Molecular Formula Validation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. rsc.org By providing a highly accurate mass measurement of the molecular ion, HRMS can validate the chemical formula C₇H₁₆FN. rsc.org
Electrospray ionization (ESI) would likely produce a prominent protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this ion would reveal characteristic fragmentation patterns. researchgate.net Key fragmentation pathways for β-fluoroamines often include:
Loss of ammonia (B1221849) (NH₃): Cleavage of the C-N bond.
Loss of hydrogen fluoride (B91410) (HF): A common fragmentation pathway for fluorinated compounds.
Alpha-cleavage: Fragmentation of the carbon-carbon bonds adjacent to the nitrogen atom or the fluorinated carbon, leading to the loss of ethyl or propyl radicals.
Analyzing these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy. chromatographyonline.com
Table 3: Predicted HRMS Data for this compound
| Ion Formula | Calculated Exact Mass (m/z) | Species |
| [C₇H₁₆FN + H]⁺ | 134.1343 | Protonated Molecule |
| [C₇H₁₄F]⁺ | 117.1078 | Loss of NH₃ |
| [C₇H₁₆N]⁺ | 114.1277 | Loss of HF |
| [C₅H₁₁FN]⁺ | 104.0870 | Loss of C₂H₅ (ethyl radical) |
Chiroptical Spectroscopy for Absolute Configuration Determination
Since this compound has two chiral centers, it can exist as four possible stereoisomers (two pairs of enantiomers). While NMR can determine the relative stereochemistry (syn vs. anti), chiroptical techniques are required to determine the absolute configuration (R/S) of each stereocenter. acs.org
Optical Rotatory Dispersion (ORD) Measurements
Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a substance with a change in the wavelength of light. nih.gov Similar to CD, ORD spectra of chiral molecules display characteristic curves, known as Cotton effects, in the region of an absorption band. googleapis.com The shape and sign of the ORD curve are dependent on the absolute configuration of the molecule. nih.govacs.org For a molecule like this compound, ORD provides a complementary method to CD for determining the absolute stereochemistry. rsc.org The combined analysis of both CD and ORD data provides a high level of confidence in the stereochemical assignment.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Intramolecular Interactions
A detailed experimental analysis of the vibrational spectra (Infrared and Raman) for this compound is not available in the reviewed scientific literature. However, a predictive analysis based on established principles for primary amines and organofluorine compounds allows for the characterization of its expected spectral features. dtic.milaip.orgorgchemboulder.commsu.edu
Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the intramolecular environment of a molecule. For this compound, the key functional groups are the primary amine (-NH₂), the carbon-fluorine bond (C-F), and the aliphatic hydrocarbon backbone.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by absorptions arising from the vibrations of its functional groups.
N-H Vibrations: As a primary amine, two distinct stretching vibrations (ν) for the N-H bonds are anticipated in the region of 3400-3250 cm⁻¹. orgchemboulder.commsu.edu The asymmetric stretch typically appears at a higher frequency (around 3400-3300 cm⁻¹), while the symmetric stretch is found at a lower frequency (around 3330-3250 cm⁻¹). orgchemboulder.com The presence of two bands in this region is a hallmark of a primary amine. Additionally, an N-H bending (scissoring) vibration is expected between 1650 cm⁻¹ and 1580 cm⁻¹. orgchemboulder.com A broad N-H wagging band may also be observed in the 910-665 cm⁻¹ range. orgchemboulder.com
C-H Vibrations: Stretching vibrations for the sp³ C-H bonds of the ethyl and pentyl groups will be present in the 3000-2850 cm⁻¹ range. libretexts.org Bending vibrations for these groups (e.g., scissoring and rocking) will appear in the fingerprint region (below 1500 cm⁻¹). libretexts.org
C-N and C-F Vibrations: The C-N stretching vibration for an aliphatic primary amine with a secondary alpha-carbon (the carbon bonded to the -CH₂NH₂ group is secondary) is expected around 1040 cm⁻¹. aip.org The C-F stretching vibration typically gives rise to a strong absorption in the 1400-1000 cm⁻¹ region. The exact position can be influenced by the surrounding molecular structure. Due to the overlap, assigning the C-N and C-F stretches definitively without experimental data or computational modeling can be challenging.
Intramolecular interactions, such as hydrogen bonding between the amine group and the electronegative fluorine atom, could potentially influence the position and shape of the N-H and C-F vibrational bands. This "gauche effect," observed in other β-fluoroamines, can lead to preferential conformations that would be reflected in the vibrational spectrum.
Predicted Vibrational Frequencies for this compound The following table summarizes the expected characteristic vibrational frequencies based on data from analogous compounds and functional group correlation tables. aip.orgorgchemboulder.comlibretexts.org
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity |
| Asymmetric N-H Stretch | Primary Amine | 3400 - 3300 | Medium |
| Symmetric N-H Stretch | Primary Amine | 3330 - 3250 | Medium |
| C-H Stretch | Aliphatic | 3000 - 2850 | Strong |
| N-H Bend (Scissoring) | Primary Amine | 1650 - 1580 | Medium-Variable |
| C-F Stretch | Alkyl Fluoride | 1400 - 1000 | Strong |
| C-N Stretch | Aliphatic Amine | ~1040 | Medium-Weak |
| N-H Wag | Primary Amine | 910 - 665 | Broad, Strong |
X-ray Crystallography for Solid-State Structure Elucidation and Stereochemical Confirmation (where crystalline forms are accessible)
As of the latest available data, there are no published reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, experimental data regarding its solid-state structure, such as unit cell dimensions, bond lengths, bond angles, and crystal packing, are not available.
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystalline form of this compound or its salt (e.g., the hydrochloride salt) could be prepared, this technique would provide invaluable information. bldpharm.com
Potential Insights from a Hypothetical Crystal Structure:
Stereochemical Confirmation: The molecule contains two chiral centers (at C2 and C3). X-ray crystallography could unambiguously determine the relative stereochemistry of the fluorine and ethyl groups in a specific crystalline diastereomer.
Conformational Analysis: The analysis would reveal the preferred conformation of the molecule in the solid state, including the torsion angles along the carbon backbone. This would provide direct evidence for the influence of intramolecular forces, such as the gauche interaction between the fluorine atom and the aminomethyl group, which is a known phenomenon in β-fluoroamines.
Intermolecular Interactions: The crystal packing would show how individual molecules of this compound interact with each other. This would include details on intermolecular hydrogen bonds involving the primary amine group (N-H···N or N-H···F interactions), which govern the supramolecular architecture of the crystal lattice.
Precise Bond Parameters: Crystallography would provide precise measurements of all bond lengths and angles. The C-F, C-N, and surrounding C-C bond lengths would be of particular interest for comparison with theoretical calculations and data from similar fluorinated compounds.
While experimental crystallographic data is absent, computational modeling, such as Density Functional Theory (DFT), could be employed to predict the lowest energy conformations and potential crystal packing arrangements of this compound. However, such theoretical findings would await experimental verification through X-ray diffraction.
Chemical Reactivity and Transformation Pathways
Reactivity of the Primary Amine Functional Group
The presence of a lone pair of electrons on the nitrogen atom makes the primary amine group in 3-Ethyl-2-fluoropentan-1-amine a potent nucleophile, enabling a variety of chemical transformations.
N-Alkylation: The primary amine can act as a nucleophile and react with alkyl halides in a process known as N-alkylation. This reaction, a type of nucleophilic aliphatic substitution, leads to the formation of a new carbon-nitrogen bond. However, a significant challenge in the N-alkylation of primary amines is the potential for over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. Achieving selective monoalkylation requires carefully controlled reaction conditions, such as using the amine hydrobromide salt to competitively deprotonate the primary amine while keeping the secondary amine product protonated and unreactive.
Acylation: A more controlled and synthetically useful reaction is the acylation of the primary amine. This reaction involves treating this compound with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), to form a stable amide derivative. The reaction is typically rapid and high-yielding. Unlike alkylation, over-acylation does not occur because the lone pair of electrons on the nitrogen of the resulting amide is delocalized by resonance with the adjacent carbonyl group, rendering it significantly less nucleophilic than the initial amine. This reaction is often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct (e.g., HCl).
| Reaction Type | Reagent | Product Class | General Reaction Scheme |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R'-X) | Secondary Amine | R-NH₂ + R'-X → R-NH-R' + HX |
| Acylation | Acid Chloride (R'-COCl) | Amide | R-NH₂ + R'-COCl → R-NH-COR' + HCl |
| Acylation | Acid Anhydride ((R'-CO)₂O) | Amide | R-NH₂ + (R'-CO)₂O → R-NH-COR' + R'-COOH |
Primary amines readily react with aldehydes or ketones in a condensation reaction to form imines, which are also known as Schiff bases. This reaction is characterized by the formation of a carbon-nitrogen double bond (C=N) in place of the carbonyl group (C=O). The process is typically acid-catalyzed and is reversible.
The mechanism involves an initial nucleophilic attack by the amine on the carbonyl carbon, followed by proton transfers to form a carbinolamine intermediate. Subsequent protonation of the hydroxyl group allows for the elimination of a water molecule to generate the imine. The pH of the reaction medium is a critical factor; the rate is generally maximal around a pH of 5. At higher pH, there is insufficient acid to protonate the hydroxyl group for elimination, while at lower pH, the amine nucleophile becomes protonated and non-reactive. The formation of these imine derivatives provides a pathway for further chemical modifications, such as reduction to secondary amines.
| Carbonyl Compound | Product Type | General Reaction Scheme |
|---|---|---|
| Aldehyde (R'-CHO) | Aldimine (Schiff Base) | R-NH₂ + R'-CHO ⇌ R-N=CH-R' + H₂O |
| Ketone (R'-CO-R'') | Ketimine (Schiff Base) | R-NH₂ + R'-CO-R'' ⇌ R-N=C(R')R'' + H₂O |
Direct analysis of primary amines like this compound by techniques such as gas chromatography (GC) can be challenging due to their polarity, which can lead to poor peak shape and adsorption on the column. To overcome these issues, the amine group is often chemically modified through derivatization prior to analysis.
Derivatization converts the polar amine into a less polar, more volatile, and more thermally stable derivative, improving its chromatographic behavior. Furthermore, the derivatizing agent can introduce a chromophore or fluorophore into the molecule, enhancing detection sensitivity and selectivity in High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detectors. For mass spectrometry (MS), derivatization can be used to produce characteristic fragmentation patterns, aiding in structural elucidation.
Common derivatization strategies for primary amines include:
Acylation: Reaction with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).
Silylation: Reaction with reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Carbamate Formation: Reaction with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl).
Reaction with Aldehydes: o-Phthaldialdehyde (OPA) is a common reagent that reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.
| Reagent | Abbreviation | Purpose / Benefit | Analytical Technique |
|---|---|---|---|
| o-Phthaldialdehyde | OPA | Forms fluorescent derivatives. | HPLC-Fluorescence |
| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Forms stable, fluorescent derivatives. | HPLC-Fluorescence |
| Dansyl chloride | DNS-Cl | Forms fluorescent derivatives. | HPLC-Fluorescence/UV |
| Trifluoroacetic anhydride | TFAA | Increases volatility, electron-capture detection. | GC-ECD/MS |
Reactivity Pertaining to the Carbon-Fluorine Bond
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy significantly higher than other carbon-halogen bonds. This inherent strength makes the C-F bond exceptionally stable and generally unreactive.
Alkyl fluorides are notoriously poor substrates for bimolecular nucleophilic substitution (SN2) reactions. This is due to two primary factors: the immense strength of the C-F bond and the fact that the fluoride (B91410) ion (F⁻) is an extremely poor leaving group, the worst among the halogens. The established order of leaving group ability is I⁻ > Br⁻ > Cl⁻ >> F⁻. Consequently, intermolecular SN2 reactions with alkyl fluorides are exceedingly difficult to achieve under standard conditions.
Despite this general inertness, C-F bond cleavage via nucleophilic substitution is not impossible. It can be facilitated under specific circumstances:
Intramolecular Reactions: When the nucleophile is part of the same molecule, the proximity effect can significantly accelerate the substitution reaction, allowing for defluorinative cyclization. Stereochemical studies of such intramolecular reactions have shown a complete inversion of configuration at the carbon center, which strongly supports an SN2 mechanistic pathway.
Activation of the C-F Bond: The C-F bond can be activated towards nucleophilic attack. This can be achieved by using strong Lewis acids or Brønsted acids. Recent research has also demonstrated that hydrogen-bond donors, such as water used as a cosolvent, can stabilize the transition state of the substitution reaction, thereby enabling the displacement of the fluoride ion.
| Bond (CH₃-X) | Bond Dissociation Energy (kcal/mol) | Relative SN2 Reactivity |
|---|---|---|
| C-F | ~115 | 1 |
| C-Cl | ~84 | 200 |
| C-Br | ~72 | 10,000 |
| C-I | ~58 | 30,000 |
Data sourced from references.
Alkyl fluorides can undergo elimination reactions, typically via an E2 (bimolecular elimination) mechanism, upon treatment with a strong base. However, the regiochemical outcome of these reactions often differs from that of other alkyl halides. While alkyl chlorides, bromides, and iodides typically follow Zaitsev's rule to yield the more substituted (and more stable) alkene as the major product, alkyl fluorides frequently favor the formation of the less substituted (and less stable) alkene, a product dictated by Hofmann's rule.
This preference is attributed to the poor leaving group ability of fluoride. In a typical E2 reaction, C-H bond breaking and C-X bond breaking are concerted. For good leaving groups (Cl, Br, I), the transition state has significant double-bond character, favoring the more stable, substituted alkene. For alkyl fluorides, because the C-F bond is so strong and fluoride is reluctant to depart, the transition state is described as "carbanion-like". The base begins to remove the proton, and a partial negative charge builds up on the carbon atom. The most stable carbanion is formed by removing the most acidic proton, which is typically the one on the least substituted β-carbon. This leads to the formation of the Hofmann product.
| Product Name | Structure | Classification | Expected Outcome |
|---|---|---|---|
| (E/Z)-3-Ethylpent-2-en-1-amine | CH₃CH₂C(CH₂CH₃)=CHCH₂NH₂ | Zaitsev Product (Trisubstituted) | Minor Product |
| 3-Ethylidenepentan-1-amine | CH₃CH=C(CH₂CH₃)CH₂CH₂NH₂ | Hofmann Product (Disubstituted) | Major Product |
*This table presents a hypothetical scenario as the primary amine group would likely be deprotonated by the strong base required for elimination, complicating the reaction.
Lack of Specific Research Data for this compound Precludes Detailed Analysis of its
A thorough investigation of scientific databases and literature reveals a significant gap in an available research specifically detailing the chemical reactivity and transformation pathways of the compound this compound. While the user's request outlines a comprehensive analysis of this molecule's stereochemical behavior, mechanistic pathways, and participation in advanced catalytic reactions, no dedicated studies on this specific compound could be identified.
The inquiry sought to explore several key areas of the compound's reactivity profile:
Reactions at the Stereocenters: This included an examination of epimerization and diastereomer interconversion under various conditions, as well as stereospecific transformations and rearrangements. Such studies are fundamental to understanding the three-dimensional nature of chemical reactions and are crucial for applications in stereoselective synthesis.
Mechanistic Investigations: A deep dive into the mechanisms of key chemical transformations would provide insights into the step-by-step processes of bond formation and cleavage, revealing the roles of intermediates and transition states.
Transition Metal-Catalyzed C-N Coupling Reactions: The request specified an analysis of reactions with aryl and alkyl halides. These coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-nitrogen bonds, which are prevalent in pharmaceuticals and other functional materials.
C-H Bond Functionalization and Remote Functionalization: This advanced area of research focuses on the selective transformation of typically inert carbon-hydrogen bonds, offering more efficient and atom-economical synthetic routes.
Despite the detailed and specific nature of the requested information, the scientific literature does not appear to contain studies focused on this compound. General principles of organic chemistry can be used to predict the likely reactivity of the functional groups present in the molecule (a primary amine and a secondary alkyl fluoride). For instance, the amine group would be expected to undergo typical reactions such as acylation, alkylation, and participation in C-N coupling reactions. The fluorine atom, being a poor leaving group, would likely render the C-F bond relatively inert to nucleophilic substitution, though its reactivity could potentially be activated under specific catalytic conditions.
However, without experimental data from studies conducted on this compound itself, any discussion of its specific stereochemical behavior, reaction mechanisms, and performance in specialized catalytic systems would be purely speculative. The generation of detailed research findings and data tables, as requested, is therefore not possible at this time. Further empirical research is required to elucidate the chemical properties and reactivity of this particular compound.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Molecular Geometry, Electronic Structure, and Conformational Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For 3-Ethyl-2-fluoropentan-1-amine, a DFT analysis would be crucial for determining the most stable three-dimensional arrangement of its atoms, known as the ground state geometry. By mapping the potential energy surface, researchers could also identify various conformers (different spatial arrangements of the atoms resulting from rotation around single bonds) and the energy barriers between them.
Furthermore, DFT is instrumental in studying chemical reactions by locating and characterizing transition states—the high-energy structures that connect reactants and products. This allows for the calculation of activation energies, providing a quantitative measure of reaction rates. For instance, the mechanism of protonation of the amine group or its participation in nucleophilic substitution reactions could be elucidated.
Hypothetical DFT Data for Conformational Analysis of this compound:
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (F-C2-C3-C4) |
| A | 0.00 | -65.8° |
| B | 1.25 | 175.2° |
| C | 2.89 | 55.4° |
| Note: This table is purely illustrative and not based on actual experimental or computational data. |
DFT calculations also provide valuable information about the distribution of electrons within the molecule. This can be analyzed through various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, to assign partial atomic charges. The presence of the highly electronegative fluorine atom is expected to significantly influence the charge distribution in this compound, which in turn affects its chemical properties.
Bond energies, which represent the energy required to break a specific chemical bond, can also be calculated. This data is essential for understanding the molecule's stability and predicting its fragmentation patterns in mass spectrometry.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A key application of quantum chemical calculations is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions can be compared with experimental spectra to confirm the structure of a synthesized compound or to aid in the interpretation of complex spectra. For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra would be particularly valuable for its characterization.
Hypothetical Predicted vs. Experimental Spectroscopic Data:
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| ¹⁹F NMR Chemical Shift (ppm) | -185.3 | Not Available |
| IR Frequency (C-F stretch, cm⁻¹) | 1120 | Not Available |
| Note: This table is for illustrative purposes only. |
Theoretical Elucidation of Reaction Mechanisms, Regioselectivity, and Enantioselectivity
Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. For this compound, theoretical studies could elucidate the mechanisms of reactions involving the amine group or the C-F bond. For example, the regioselectivity (the preference for reaction at one site over another) of its reactions with electrophiles could be explored.
Furthermore, since this compound is a chiral molecule, computational methods could be used to understand and predict the enantioselectivity of its reactions, which is crucial for applications in asymmetric synthesis and pharmacology.
Analysis of Fluorine’s Stereoelectronic Effects on Amine Basicity, Conformation, and Reactivity
The presence of a fluorine atom at the C2 position is expected to have significant stereoelectronic effects on the properties of this compound. The strong electron-withdrawing nature of fluorine can influence the basicity of the neighboring amine group through inductive effects. masterorganicchemistry.com Computational studies could quantify this effect by calculating the proton affinity or the pKa of the conjugate acid.
Moreover, stereoelectronic interactions, such as the gauche effect, can influence the conformational preferences of the molecule. acs.org This effect describes the tendency of certain substituents to prefer a gauche (approximately 60° dihedral angle) arrangement over an anti (180° dihedral angle) one, which can have a profound impact on the molecule's shape and reactivity.
Molecular Dynamics Simulations for Understanding Dynamic Behavior and Solvent Effects
While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms over time, allowing for the study of dynamic processes and the influence of the surrounding environment.
For this compound, MD simulations could be used to study its solvation structure in different solvents, its conformational dynamics in solution, and how solvent molecules affect its reactivity. This is particularly important for understanding its behavior in biological systems or as a reactant in solution-phase chemistry.
Applications As a Building Block in Complex Chemical Synthesis and Materials Science
Precursor for Advanced Organic Molecules and Chiral Scaffolds
The presence of two chiral centers in 3-Ethyl-2-fluoropentan-1-amine makes it an attractive starting material for the synthesis of enantiomerically pure, complex organic molecules. The primary amine can be readily transformed into a wide array of functional groups, such as amides, sulfonamides, and carbamates, or can participate in carbon-nitrogen bond-forming reactions. This versatility allows for its incorporation into larger, more intricate molecular frameworks, including intermediates for natural product synthesis. The fluorine atom can influence the conformation of the molecule and enhance its metabolic stability and binding affinity, properties that are highly desirable in medicinal chemistry.
Ligand Design for Asymmetric Catalysis
Chiral amines are fundamental components in the design of ligands for asymmetric catalysis. This compound can serve as a backbone for the development of novel chiral ligands for transition metal complexes or as an organocatalyst itself. The amine group provides a coordination site for metal centers, while the adjacent stereocenters can effectively control the stereochemical outcome of a reaction. The fluorine atom can modulate the electronic properties of the ligand, thereby influencing the catalytic activity and enantioselectivity of the catalyst.
Role in Supramolecular Chemistry and Molecular Recognition Phenomena
The amine group of this compound is capable of forming hydrogen bonds, a key interaction in supramolecular chemistry. This allows the molecule to participate in self-assembly processes and to act as a guest in host-guest recognition systems. The fluorine atom, while generally considered a weak hydrogen bond acceptor, can engage in non-covalent interactions, such as halogen bonding and dipole-dipole interactions, further influencing molecular recognition events. These properties are crucial for the design of molecular sensors, switches, and other functional supramolecular architectures.
Monomer in Polymer Chemistry for the Synthesis of Fluorinated Polyamines with Tunable Properties
The bifunctional nature of this compound, possessing both an amine and a fluorinated alkyl chain, makes it a suitable monomer for the synthesis of specialized polymers. Through polymerization reactions, it can be incorporated into fluorinated polyamines. The presence of fluorine in these polymers can impart desirable properties such as low surface energy, high thermal stability, and chemical resistance. The specific structure of the monomer allows for the tuning of the polymer's physical and chemical properties, leading to materials with tailored characteristics for applications in coatings, membranes, and advanced composites.
Precursors for Specialized Functional Materials
The unique molecular structure of this compound also positions it as a precursor for the synthesis of specialized functional materials. For instance, its incorporation into liquid crystal structures could influence their mesomorphic properties due to the steric and polar effects of the ethyl and fluoro substituents. Furthermore, the amine group can be derivatized with chromophores to create fluorescent probes. The fluorine atom can enhance the photophysical properties of such probes, including their quantum yield and photostability, making them suitable for various imaging and sensing applications.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article on the advanced analytical and separation methodologies for "this compound" that adheres to the provided outline and quality standards. The creation of detailed research findings and data tables as requested would require fabricating data, which would violate the core principles of scientific accuracy and authenticity.
The requested sections and subsections require specific experimental data that is not available in the public domain for this compound:
Advanced Analytical and Separation Methodologies
Capillary Electrophoresis for High-Resolution Separations and Electrophoretic Mobility Studies:No studies on the use of capillary electrophoresis for the separation or study of the electrophoretic mobility of "3-Ethyl-2-fluoropentan-1-amine" could be located.
Without foundational research data, any attempt to construct the requested article would be speculative and would not meet the requirements for factual, scientifically-backed content.
Environmental Chemical Fate and Degradation Pathways Chemical Perspective
Photolytic Degradation Mechanisms in Non-Biological Controlled Environments
The photolytic degradation of "3-Ethyl-2-fluoropentan-1-amine" is largely influenced by the inherent stability of its constituent bonds and the presence of photosensitizing agents in the environment. The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, contributing to the general stability of fluorinated compounds against thermal and oxidative stress. nih.gov
Direct photolysis of simple aliphatic amines is not expected to be a significant degradation pathway in the troposphere, as they absorb light at wavelengths shorter than those available in the lower atmosphere (230-250 nm). nilu.com However, indirect photodegradation mechanisms can play a crucial role. In the presence of substances like nitrate (B79036) and humic substances, which are common in natural waters, simulated sunlight can lead to the degradation of primary amines. nih.gov This process is often mediated by highly reactive species such as hydroxyl radicals (•OH) generated from the photolysis of these sensitizers. nih.gov
The proposed photolytic degradation pathway for "this compound" would likely involve the abstraction of a hydrogen atom from the carbon atom alpha to the amine group by a hydroxyl radical. This would initiate a cascade of reactions, potentially leading to the formation of imines and subsequent hydrolysis to carbonyl compounds. nilu.com The C-F bond itself is anticipated to be highly resistant to direct photolytic cleavage. nih.gov However, studies on fluorinated pesticides have shown that the presence of other functional groups can influence the stability of the C-F bond, and in some cases, defluorination can occur, particularly under advanced oxidation processes. researchgate.net
Table 1: Predicted Photolytic Degradation Characteristics of this compound
| Parameter | Predicted Behavior | Rationale |
| Direct Photolysis | Insignificant | Aliphatic amines do not absorb significantly in the tropospheric solar spectrum. nilu.com |
| Indirect Photolysis | Significant in the presence of sensitizers | Mediated by hydroxyl radicals (•OH) generated from nitrates and humic substances. nih.gov |
| Primary Reaction Site | C-H bond alpha to the amine | Susceptible to hydrogen abstraction by •OH. nilu.com |
| C-F Bond Stability | High | The C-F bond is exceptionally strong and resistant to photolytic cleavage. nih.gov |
| Potential Products | Imines, aldehydes, ketones | Formed through the oxidation of the amine functional group. nilu.com |
Hydrolytic Stability and Reaction Kinetics in Varied Aqueous and Non-Aqueous Chemical Systems
The hydrolytic stability of "this compound" is predicted to be high, primarily due to the strength of the carbon-fluorine bond. The C-F bond is exceptionally resistant to hydrolysis under normal environmental pH and temperature conditions. alfa-chemistry.com This stability arises from the high bond dissociation energy and the polarity of the bond. alfa-chemistry.com While enzymatic defluorination processes exist in biological systems, the chemical hydrolysis of the C-F bond in fluoroalkanes is extremely slow. nih.gov
The primary amine group can undergo hydrolysis, although this process is generally slow for simple aliphatic amines in the absence of catalysts. The rate of hydrolysis of amines can be influenced by the pH of the solution and the structure of the amine. nih.gov In acidic conditions, the amine group will be protonated, which would further inhibit nucleophilic attack by water. In neutral to basic conditions, the amine itself is a nucleophile and is not prone to direct hydrolysis. The stability of primary amines can be affected by the presence of neighboring functional groups that can participate in intramolecular reactions, though this is not a prominent feature in the structure of "this compound". rsc.org
Considering the high stability of the C-F bond and the general resistance of primary aliphatic amines to non-catalyzed hydrolysis, "this compound" is expected to be persistent in aqueous environments with respect to this degradation pathway.
Table 2: Predicted Hydrolytic Stability of this compound
| Functional Group | Predicted Hydrolytic Stability | Influencing Factors |
| Carbon-Fluorine Bond | Very High | High bond dissociation energy and polarity. alfa-chemistry.com |
| Primary Amine | High | Protonation in acidic media; low reactivity with water in neutral/basic media. nih.gov |
Oxidative Degradation Pathways (e.g., reaction with common chemical oxidants)
The primary amine functional group in "this compound" is susceptible to oxidation by common chemical oxidants found in the environment or used in water treatment processes, such as potassium permanganate (B83412) (KMnO₄), hydrogen peroxide (H₂O₂), and ozone (O₃).
Potassium Permanganate (KMnO₄): Potassium permanganate is a strong oxidizing agent that can react with primary amines. The oxidation of primary amines with KMnO₄ can lead to the formation of various products depending on the reaction conditions. quora.com Initially, the amine may be oxidized to an aldimine, which can then be hydrolyzed to an aldehyde. quora.comyoutube.com With a strong oxidant like KMnO₄, further oxidation to a carboxylic acid is possible. libretexts.org
Hydrogen Peroxide (H₂O₂): Hydrogen peroxide can also oxidize primary amines. The reaction may proceed through an intermediate hydroxylamine, which can be further oxidized. libretexts.org In the presence of certain catalysts, H₂O₂ can lead to the formation of nitroso or nitro compounds. acs.orgacs.org The reaction kinetics can be influenced by the presence of protic solvents and the pH of the medium. wayne.edu
Ozone (O₃): Ozone is a very powerful oxidant that reacts readily with aliphatic amines. researchgate.net The reaction of primary amines with ozone can lead to a progressive oxidation to form nitroalkanes. copernicus.org The reaction is highly sensitive to pH, as protonation of the amine group would decrease its reactivity towards ozone. researchgate.net
For "this compound," oxidative degradation will primarily target the amine functional group. The C-F bond is generally resistant to oxidation. alfa-chemistry.com The specific products formed will depend on the oxidant used and the reaction conditions.
Table 3: Predicted Oxidative Degradation Products of this compound
| Oxidant | Predicted Major Products | General Reaction Pathway |
| Potassium Permanganate (KMnO₄) | Aldehydes, Carboxylic Acids | Oxidation of the primary amine to an imine, followed by hydrolysis and further oxidation. quora.comyoutube.com |
| Hydrogen Peroxide (H₂O₂) | Hydroxylamines, Nitroso compounds | Stepwise oxidation of the nitrogen atom. libretexts.orgacs.org |
| Ozone (O₃) | Nitroalkanes | Progressive oxidation of the amine group. copernicus.org |
Future Research Directions and Perspectives
Exploration of Novel and Environmentally Benign Synthetic Pathways
The synthesis of chiral fluorinated amines is often reliant on methods that employ hazardous reagents and generate significant waste. Future research will undoubtedly focus on developing more sustainable and efficient synthetic routes to compounds like 3-Ethyl-2-fluoropentan-1-amine. Traditional methods often utilize aggressive fluorinating agents such as diethylaminosulfur trifluoride (DAST), which poses significant handling risks.
A primary research goal is the replacement of these hazardous reagents with safer, more environmentally benign alternatives. nih.gov This includes the development of catalytic enantioselective fluorination techniques that can install the fluorine atom with high stereocontrol early in the synthetic sequence. researchgate.net Furthermore, strategies that utilize more abundant and less toxic fluorine sources are highly desirable. For instance, methods for the hydrofluorination of aziridines using latent HF sources like benzoyl fluoride (B91410) represent a safer approach to creating β-fluoroamines. organic-chemistry.org The principles of green chemistry, such as minimizing solvent use and energy consumption, will be central to these new methodologies.
| Synthetic Strategy | Traditional Approach | Future Benign Approach |
| Fluorine Source | Diethylaminosulfur trifluoride (DAST), Elemental Fluorine | Catalytic amounts of metal fluorides, in situ generated HF sources (e.g., from benzoyl fluoride). organic-chemistry.org |
| Stereocontrol | Use of chiral auxiliaries, resolution of racemates. researchgate.net | Asymmetric organocatalysis, chiral metal complex catalysis. researchgate.net |
| Solvents | Chlorinated solvents (e.g., Dichloromethane). | Greener solvents (e.g., ionic liquids, water), or solvent-free conditions. researchgate.net |
| Overall Process | Multi-step, stoichiometric reactions with significant waste. | Atom-economical, catalytic reactions, potentially in a one-pot sequence. nih.gov |
Discovery of Unprecedented Reactivity Patterns and Chemical Transformations
The unique structural arrangement of this compound—with a fluorine atom positioned alpha to the aminomethyl group—suggests the potential for novel reactivity. The high electronegativity of fluorine can significantly influence the basicity and nucleophilicity of the adjacent amine, a property that is critical in medicinal chemistry for improving bioavailability. nih.gov While α-fluoroamines have historically been considered unstable, modern synthetic chemistry has produced stable examples, opening new avenues for exploration. enamine.net
Future research should systematically investigate the reactivity of this compound. For example, the stability of the C-F bond in this arrangement under various reaction conditions could be explored. It is conceivable that the proximity of the amine could facilitate unusual substitution or elimination pathways, perhaps mediated by intramolecular hydrogen bonding. Computational studies suggest that conformational preferences in α-fluorinated carbonyl compounds can impact their reactivity, a principle that may also apply here. beilstein-journals.org Exploring its utility in multicomponent reactions or as a building block for more complex fluorinated scaffolds could reveal chemical transformations not accessible with non-fluorinated analogues. mdpi.com
Development of Integrated Chemoenzymatic or Continuous Flow Chemistry Syntheses
To overcome the challenges of scalability, safety, and efficiency, modern synthetic platforms like chemoenzymatic processes and continuous flow chemistry are poised to play a crucial role.
Chemoenzymatic synthesis offers a powerful method for achieving high enantioselectivity under mild conditions. mdpi.com Enzymes such as transaminases could be employed for the asymmetric amination of a corresponding fluorinated ketone precursor to produce this compound with excellent optical purity. researchgate.net This biocatalytic approach avoids the use of heavy metal catalysts and often proceeds in aqueous media, aligning with green chemistry principles. rsc.orgrsc.org
| Parameter | Traditional Batch Synthesis | Integrated Flow/Chemoenzymatic Synthesis |
| Safety | Handling of hazardous reagents in large volumes. | Small reactor volumes enhance safety; containment of hazardous steps. |
| Scalability | Difficult and often requires process redesign. | Scalable by extending operation time ("scaling out"). nih.gov |
| Efficiency | Multiple workup and purification steps. | In-line purification and telescoping of reaction steps reduce waste and time. nih.gov |
| Stereoselectivity | Often requires chiral auxiliaries or resolution. | High enantioselectivity achievable with immobilized biocatalysts (e.g., transaminases). rsc.org |
Advanced Computational Modeling for De Novo Design of Fluorinated Amine Derivatives
Computational chemistry is an indispensable tool for accelerating the discovery and development of new molecules. nih.govnih.gov For this compound, de novo design strategies powered by machine learning and atomistic modeling can be used to design novel derivatives with tailored properties. biorxiv.org
Using methods like Density Functional Theory (DFT), researchers can predict key molecular properties such as pKa, conformational energies, and reactivity. This predictive power allows for the rational design of analogues with optimized characteristics—for instance, fine-tuning the amine's basicity for a specific biological target or enhancing its stability. Computational tools can also elucidate reaction mechanisms, guiding the development of new synthetic methods and catalysts. acs.org This in silico approach minimizes the need for extensive empirical screening, saving time and resources in the discovery of new fluorinated compounds.
Expansion into New Non-Biological Applications within Catalysis and Materials Science
While fluorinated amines are predominantly explored for pharmaceutical applications, their unique properties make them attractive for materials science and catalysis. Future research should explore the potential of this compound and its derivatives in these non-biological domains.
In asymmetric catalysis , this chiral amine could serve as a ligand for transition metals, potentially inducing high enantioselectivity in a variety of chemical transformations. The electronic influence of the fluorine atom could modulate the catalytic activity and selectivity of the resulting metal complex.
In materials science , the compound could be used as a building block for novel fluorinated polymers or materials. Fluorine-rich polymers are known for their high thermal stability, chemical resistance, and unique surface properties (e.g., hydrophobicity). nih.govresearchgate.net Incorporating a chiral, fluorinated amine moiety could lead to materials with specialized applications, such as chiral stationary phases for chromatography or advanced membranes for separations. Furthermore, the amine functionality provides a handle for further chemical modification, allowing for the creation of functionalized fluoropolymers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
